6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid
Description
6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid is a compound of significant interest in the field of medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of trifluoroacetic acid enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
2703779-19-3 |
|---|---|
Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid typically involves the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This reaction can be performed on a large scale, up to 1 kilogram, making it suitable for industrial production. The key steps include:
Double Alkylation: Malonate is reacted with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate under controlled conditions.
Hydrolysis: The resulting product is hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which serves as a versatile intermediate for further transformations.
Chemical Reactions Analysis
Types of Reactions
6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups at specific positions within the bicyclic structure.
Reduction: Reduction reactions can modify the nitrogen-containing ring, altering its electronic properties.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can be achieved using various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: A similar compound without the nitrogen atom, used as a bioisostere in drug design.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
Piperidine: A six-membered ring containing nitrogen, commonly used in medicinal chemistry.
Uniqueness
6-azabicyclo[3.1.1]heptane-1-carboxylic acid, trifluoroacetic acid is unique due to its combination of a bicyclic structure with a nitrogen atom and the presence of trifluoroacetic acid. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
